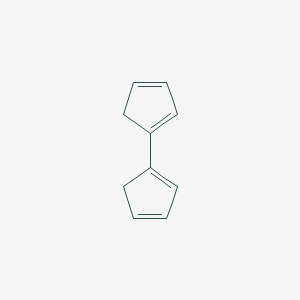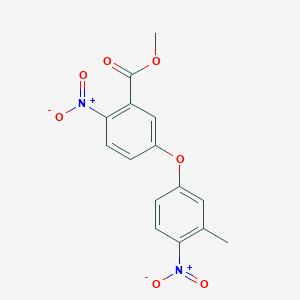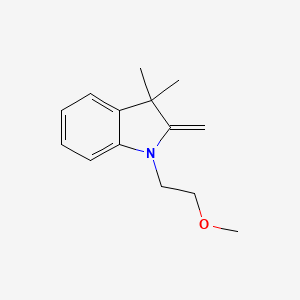
1-(2-Methoxyethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole is a complex organic compound that belongs to the class of indoles. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a methoxyethyl group and a methylidene group attached to the indole core.
Métodos De Preparación
The synthesis of 1-(2-Methoxyethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxyethylamine with a suitable indole precursor under controlled conditions. The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency compared to traditional batch processes .
Análisis De Reacciones Químicas
1-(2-Methoxyethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2-Methoxyethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its potential therapeutic properties, this compound is explored for drug development.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxyethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity . The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
1-(2-Methoxyethyl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole can be compared with other similar compounds, such as:
2-Methoxyethanol: This compound is used as a solvent and has different chemical properties compared to the indole derivative.
2-Methoxyethylamine: Used as a precursor in the synthesis of various organic compounds, it shares the methoxyethyl group but lacks the indole core.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
52173-92-9 |
|---|---|
Fórmula molecular |
C14H19NO |
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
1-(2-methoxyethyl)-3,3-dimethyl-2-methylideneindole |
InChI |
InChI=1S/C14H19NO/c1-11-14(2,3)12-7-5-6-8-13(12)15(11)9-10-16-4/h5-8H,1,9-10H2,2-4H3 |
Clave InChI |
QDCUFMACXXYLSY-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=C)N(C2=CC=CC=C21)CCOC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[4-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-YL]phenyl]sulfonyl]-N-[2-(dimethylamino)ethyl]-propanamide](/img/structure/B14654103.png)

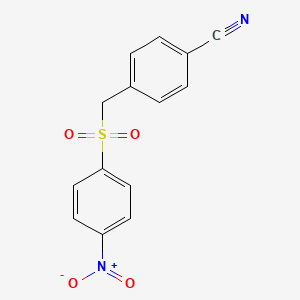
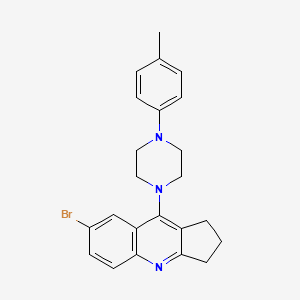
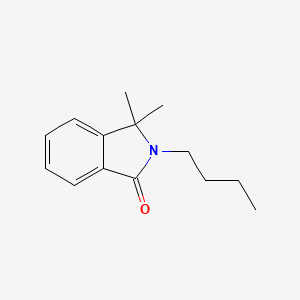
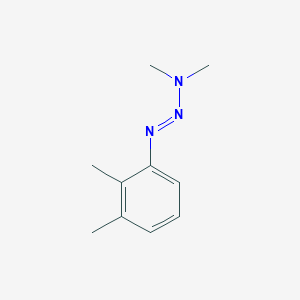
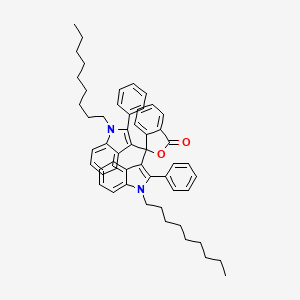
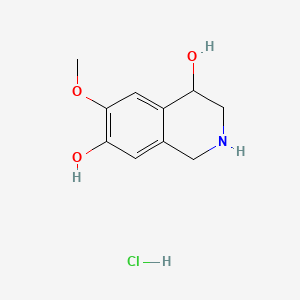
![Bicyclo[4.2.0]octa-1,3,5-triene-7,8-diyl diacetate](/img/structure/B14654154.png)
![5-Methyl-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14654159.png)
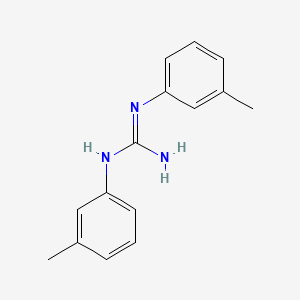
![2,4,6-Tris[(benzylsulfanyl)methyl]phenol](/img/structure/B14654177.png)
